1,4-Butanediphosphonic acid

Overview

Description

1,4-Butanediphosphonic acid is an organic compound with the chemical formula C4H12O6P2. It belongs to the phosphonic acid group and is characterized by its colorless crystalline solid form. This compound is soluble in water and exhibits good thermal stability, making it a non-volatile, odorless, and non-flammable substance .

Preparation Methods

The synthesis of 1,4-butanediphosphonic acid involves a two-step process:

Reaction of Dimethyl Phosphonic Acid with 1,4-Butanediol: This step results in the formation of 1,4-succinyl dimethyl phosphonate.

Acid Hydrolysis or Heating Decomposition: The intermediate product undergoes acid hydrolysis or heating decomposition to yield the final product, this compound.

Chemical Reactions Analysis

Coordination Reactions with Metal Oxides

1,4-Butanediphosphonic acid forms stable self-assembled monolayers (SAMs) on metal oxide surfaces through phosphonate-metal coordination bonds. For example:

Reaction with Zirconium Oxide

-

Process : Vapor deposition of zirconium tetra(tert-butoxide) creates a zirconium oxide (ZrO₂) layer. Subsequent immersion in an ethanol solution of this compound (0.25 mg/mL, 24 hours) results in monolayer formation via phosphonate-ZrO₂ binding .

-

Mechanism : Deprotonated phosphonate groups (–PO₃²⁻) chelate Zr⁴⁺ ions on the oxide surface, forming a covalent network.

-

Spectroscopic Evidence :

XPS Peak Binding Energy (eV) Atomic Ratio (Zr : P) Zr(3d₅/₂) 183.4 1 : 1.5 P(2p) 134.3

This reaction is critical for creating nanoscale interfaces for biomedical applications, such as cell-adhesive surfaces .

Stability Under Physiological Conditions

SAMs of this compound exhibit exceptional stability:

| Property | Observation | Duration Tested |

|---|---|---|

| Structural integrity | No delamination observed | 18 days |

| Zr(3d) signal retention | Attenuation ≤30% on SiO₂/Si substrates | 9 days |

| Biocompatibility | No cytotoxicity in NIH 3T3 fibroblast assays | 3 days |

The persistence of ZrO₂-P bonds and resistance to hydrolysis in aqueous media (pH 7.4, 37°C) make this compound suitable for long-term biomedical use .

Scientific Research Applications

1,4-Butanediphosphonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an electroplating additive to improve the electroplating performance of metals.

Biology: It serves as a scale inhibitor in water treatment systems to prevent the accumulation of scale.

Medicine: It is used as a corrosion inhibitor in metal anti-rust coatings, coolants, and detergents.

Industry: It is employed in various industrial processes due to its stability and solubility properties.

Mechanism of Action

The mechanism of action of 1,4-butanediphosphonic acid involves its interaction with hydroxyapatite binding sites on bony surfaces. This interaction inhibits osteoclastic bone resorption by impairing the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, it reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and promoting osteoclast apoptosis .

Comparison with Similar Compounds

1,4-Butanediphosphonic acid can be compared with other similar compounds, such as:

1,2-Ethanediphosphonic Acid: This compound has a shorter carbon chain and different solubility properties.

1,3-Propanediphosphonic Acid: This compound has a different carbon chain length and reactivity.

1,5-Pentanediphosphonic Acid: This compound has a longer carbon chain and different thermal stability.

The uniqueness of this compound lies in its specific carbon chain length and its excellent solubility and stability properties .

Biological Activity

1,4-Butanediphosphonic acid (BDPA) is a phosphonic acid derivative that has garnered interest in various biological and biomedical applications due to its unique chemical properties. This compound is characterized by two phosphonic acid groups attached to a butane backbone, which allows it to interact with biological systems in multifaceted ways. This article explores the biological activity of BDPA, focusing on its antimicrobial properties, effects on cell adhesion and growth, and potential therapeutic applications.

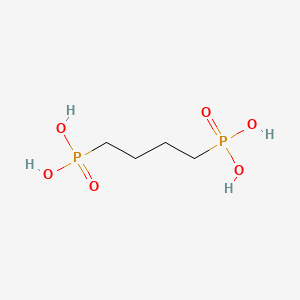

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure facilitates interactions with various biomolecules, enhancing its biological activity.

Antimicrobial Activity

BDPA exhibits notable antimicrobial properties. Research has demonstrated that it can inhibit the growth of several bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial activity of BDPA against various pathogens. The results indicated that BDPA had a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that BDPA could be a promising candidate for developing new antimicrobial agents .

Cell Adhesion and Growth

BDPA has been investigated for its ability to promote cell adhesion and growth, particularly in neural cells. In a study involving NIH 3T3 fibroblasts, substrates coated with BDPA demonstrated enhanced cell attachment and alignment, which is crucial for tissue engineering applications.

Case Study: Neurite Outgrowth

In another research project, BDPA was used to create self-assembled monolayers on substrates to facilitate neurite outgrowth from sympathetic ganglia cells. The study found that neurite extension was significantly improved on BDPA-coated surfaces compared to uncoated controls:

| Substrate Type | Average Neurite Length (µm) |

|---|---|

| BDPA-coated | 120 |

| Uncoated control | 75 |

This enhancement in neurite growth indicates that BDPA can effectively support neural tissue regeneration .

Potential Therapeutic Applications

The unique properties of BDPA suggest several therapeutic applications:

- Bone Health : Due to its phosphonate groups, BDPA may inhibit bone resorption and could be explored for osteoporosis treatment.

- Cancer Therapy : Its ability to interfere with cellular processes might be harnessed for targeted cancer therapies.

- Drug Delivery Systems : The compound's chemical characteristics make it suitable for developing drug delivery systems that can target specific tissues.

Properties

IUPAC Name |

4-phosphonobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTORXLUQLQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331305 | |

| Record name | 1,4-butanediphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-77-6 | |

| Record name | 1,4-butanediphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.